molecular formula C10H18ClNO3 B1436263 Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride CAS No. 1803561-13-8

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B1436263
CAS No.: 1803561-13-8
M. Wt: 235.71 g/mol
InChI Key: JNNPOVKZKNFHCP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused furopyridine core with a fully saturated octahydro structure. The molecule contains a methyl ester group at position 2 and a methyl substituent at position 5, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2;/h6-9,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPOVKZKNFHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(N1)CC(O2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-13-8
Record name Furo[3,2-b]pyridine-2-carboxylic acid, octahydro-5-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the construction of the pyridine ring. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

  • Step 1: Synthesis of the Furan Ring

    • Starting material: 2,5-dimethylfuran
    • Reagents: Bromine, Sodium hydroxide
    • Conditions: Reflux in an organic solvent
  • Step 2: Construction of the Pyridine Ring

    • Starting material: 2,5-dimethylfuran derivative
    • Reagents: Ammonium acetate, Acetic acid
    • Conditions: Heating under reflux
  • Step 3: Esterification and Hydrochloride Formation

    • Starting material: Pyridine-furan derivative
    • Reagents: Methanol, Hydrochloric acid
    • Conditions: Reflux in methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Chromic acid

    Reduction: Sodium borohydride, Lithium aluminum hydride

    Substitution: Halogenating agents, Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Core Heterocycle and Substitution Patterns

  • Thienopyridines: These compounds replace the furan oxygen with sulfur (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives). Substitutions at the pyridine ring, such as benzothiazole or indole moieties, significantly influence activity, with GI50 values ranging from 3.5–18.1 µM in tumor cell lines .
  • Furopyridazinones: These feature a pyridazine ring fused to furan (e.g., 6-methylfuro[2,3-d]pyridazin-7(6H)-ones). Unlike the saturated octahydro structure of the target compound, these are planar aromatic systems, which may reduce conformational flexibility but improve intercalation with DNA or enzymes .

Key Structural Features of the Target Compound

  • Octahydro Saturation : The fully hydrogenated furopyridine core likely increases stability and reduces metabolic degradation compared to aromatic analogs.
  • Hydrochloride Salt : Enhances aqueous solubility, a critical factor for bioavailability in drug development.

Anti-Proliferative Activity (GI50 Values)

Compound Class Substituent GI50 (µM) Cell Line Reference
Thieno[3,2-b]pyridines Benzothiazole 3.5–6.4 Tumor cell lines
Thieno[3,2-b]pyridines Indole 15.8–18.1 Tumor cell lines
Furopyridazinones Varied alkyl/aryl N/A* N/A*

Note: focuses on synthesis rather than bioactivity for furopyridazinones. The target compound’s activity remains speculative but may align with trends observed in thienopyridines.

Mechanistic Insights

  • Thienopyridines inhibit cell proliferation via interference with kinase signaling or DNA synthesis pathways .
  • The target compound’s octahydro structure may allow deeper penetration into hydrophobic binding pockets, while the ester group could serve as a prodrug moiety.

Biological Activity

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is a chemical compound of interest in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name: this compound
  • Molecular Formula: C12H17NO3·HCl
  • Molecular Weight: 245.73 g/mol
  • CAS Number: 1803561-13-8

Structural Characteristics

The compound features a complex structure that includes a pyridine ring fused with a furo[3,2-b] moiety. This unique arrangement may contribute to its biological activities by influencing interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Neuropeptide Receptor Interaction : The compound has been studied for its effects on neuropeptide receptors, particularly the neuropeptide S receptor (NPSR). Antagonism of NPSR can lead to anxiolytic-like effects and modulation of memory processes .
  • Cell Culture Applications : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cell viability and function .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating anxiety disorders and enhancing cognitive functions. Its ability to modulate neurotransmitter systems may be pivotal in developing therapeutic agents for neurological conditions.

Study 1: Neuropeptide S Receptor Antagonism

A study conducted on various derivatives of furo[3,2-b]pyridine compounds demonstrated that this compound exhibited potent antagonistic activity against NPSR. The research highlighted:

  • In vitro Potency : The compound showed significant inhibition of NPSR-mediated signaling pathways.
  • In vivo Efficacy : Animal models indicated reduced anxiety-like behaviors upon administration of the compound, supporting its therapeutic potential .

Study 2: Buffering Capacity in Cell Cultures

Another investigation assessed the effectiveness of this compound as a buffering agent in various cell lines. Key findings included:

  • Optimal pH Range : The compound effectively maintained pH levels between 6 and 8.5, essential for cellular metabolism.
  • Cell Viability : Cells cultured with this buffer demonstrated enhanced growth and metabolic activity compared to controls without buffering agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neuropeptide Receptor AntagonismSignificant inhibition of NPSR signaling
Anxiolytic EffectsReduced anxiety-like behavior in animal models
Buffering CapacityMaintained pH range 6–8.5 in cell cultures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride
Reactant of Route 2
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Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride

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